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Compound of Interest

Compound Name: 4-tert-Butylphenacyl! chloride

cat. No.: B1581446

An In-depth Technical Guide to 1-(4-tert-butylphenyl)-2-chloroethanone (4-tert-Butylphenacyl
chloride)

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)-2-
chloroethanone, commonly known as 4-tert-Butylphenacyl chloride. The document details its
chemical identity, physicochemical properties, synthetic methodologies, and established safety
protocols. Emphasis is placed on its role as a versatile chemical intermediate, contextualized
within the broader applications of a-chloroacetophenones in medicinal chemistry and materials
science. The guide is intended for researchers, synthetic chemists, and drug development
professionals who utilize functionalized aromatic ketones as building blocks for complex
molecular architectures.

Chemical Identity and Structure

Correct and unambiguous identification of a chemical entity is foundational for scientific
research. This section establishes the formal nomenclature and structural representation of the
topic compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) guidelines, is 1-(4-tert-butylphenyl)-2-chloroethanone.[1] This name
precisely describes the molecular structure: an ethanone core substituted with a chlorine atom
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at the second carbon (the a-carbon) and a 4-tert-butylphenyl group at the first carbon (the
carbonyl carbon).

Common Synonyms

In commercial and laboratory settings, this compound is frequently identified by several
common or trivial names. Understanding these synonyms is crucial for effective literature and
database searches.

e 4-tert-Butylphenacyl chloride
e 2-Chloro-1-(4-tert-butylphenyl)ethanone
e 4'-tert-Butyl-2-chloroacetophenone

e 1-(4-(tert-butyl)phenyl)-2-chloroethan-1-one[2]

Chemical Structure

The structural formula provides a clear visualization of the atomic connectivity and functional
groups. The molecule consists of a central chloroacetophenone core, with a bulky tert-butyl
group positioned at the para-position of the phenyl ring.
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Caption: 2D Structure of 1-(4-tert-butylphenyl)-2-chloroethanone.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and
application. The data below is compiled from commercial supplier technical data sheets and
chemical databases.
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Property Value Source(s)
CAS Number 21886-62-4 [11[2]
Molecular Formula C12H1sCIO [1][2]
Molecular Weight 210.70 g/mol [11[2]
Appearance Solid

Melting Point 31-36 °C

Boiling Point 142-146 °C @ 1 mmHg

Purity Typically 295%

Synthesis Methodologies

As a functionalized intermediate, 1-(4-tert-butylphenyl)-2-chloroethanone is not naturally
occurring and must be prepared via synthetic organic chemistry. The primary routes involve the
modification of a substituted aromatic ketone precursor.

Rationale for Synthetic Approach

The synthesis of a-chloro ketones can generally be achieved through two primary strategies:

» Two-Step Approach: This involves an initial Friedel-Crafts acylation to form the parent
ketone, followed by a selective a-chlorination. This is a robust and well-documented method.

e One-Step Approach: A direct Friedel-Crafts acylation using chloroacetyl chloride, which
installs both the carbonyl and the a-chloro group simultaneously. This method is more atom-
economical but can be sensitive to catalyst and substrate choice.

Experimental Protocol: Two-Step Synthesis

This method provides high yields and purity by separating the ketone formation from the
chlorination step.

This reaction introduces the acetyl group onto the tert-butylbenzene ring.

o Reaction: tert-Butylbenzene + Acetyl chloride — 4'-tert-Butylacetophenone
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o Catalyst: Anhydrous Aluminum Chloride (AICI3)
e Procedure Outline:

o Charge a reaction vessel with an appropriate solvent (e.g., carbon tetrachloride or
dichloromethane) and anhydrous aluminum chloride under an inert atmosphere (N2 or Ar).

o Cool the mixture to below 10 °C using an ice bath.
o Slowly add acetyl chloride to the stirred suspension.

o Over a period of 1-3 hours, add tert-butylbenzene dropwise, maintaining the temperature
below 5 °C to control the exothermic reaction and prevent side products.[3]

o After the addition is complete, allow the mixture to stir for an additional hour.

o Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated
hydrochloric acid.

o Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g.,
MgSOa), and remove the solvent under reduced pressure to yield crude 4'-tert-
butylacetophenone.[3] The product can be purified by vacuum distillation.

This step selectively introduces a chlorine atom at the methyl group adjacent to the carbonyl.

e Reaction: 4'-tert-Butylacetophenone + Chlorinating Agent — 1-(4-tert-butylphenyl)-2-
chloroethanone

e Chlorinating Agents: Sulfuryl chloride (SO2Cl2), Chlorine gas (Clz), or N-Chlorosuccinimide
(NCS).

e Procedure Outline (using Clz gas):

o Dissolve the 4'-tert-butylacetophenone from Step 1 in a suitable solvent, such as glacial
acetic acid.[3]

o Heat the mixture to approximately 60 °C.
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o Bubble chlorine gas into the reaction mixture at a controlled rate. The reaction progress
should be monitored closely by GC or TLC to prevent over-chlorination (i.e., formation of

di- and tri-chloro species).
o Upon completion, purge the system with nitrogen to remove excess chlorine and HCI gas.

o The product can be isolated by adding water to precipitate the chlorinated ketone, followed
by filtration, washing, and drying. Recrystallization or column chromatography can be used

for further purification.

Step 1: Friedel-Crafts Acylation

Eert-Butylbenzene)

4'-tert-Butylacetophenone

+ Chlorinating Agent

(e.g., Cl2)

G—(4-tert-butylphenyl)-2-chIoroethanona
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Caption: Two-step synthesis workflow for the target compound.

Applications in Research and Development

While specific, high-volume applications for 1-(4-tert-butylphenyl)-2-chloroethanone are not
extensively documented in mainstream literature, its value is derived from its chemical class (a-
chloroacetophenones) and the presence of the tert-butyl moiety.

Role as a Synthetic Intermediate

The primary utility of this compound is as a versatile building block. The a-chloro ketone is a
bifunctional handle:

o Electrophilic Carbonyl: The carbonyl carbon is susceptible to attack by nucleophiles (e.g.,
Grignard reagents, organolithiums) to form tertiary alcohols.

e Reactive a-Carbon: The chlorine atom is a good leaving group, making the adjacent carbon
an excellent site for nucleophilic substitution (Sn2 reactions). This allows for the facile
introduction of various functional groups, including amines, azides, thiols, and alkoxides.

This dual reactivity makes it a key precursor for the synthesis of more complex molecules,
particularly in the pharmaceutical and agrochemical sectors where substituted aromatic
ketones are common structural motifs.[4][5]

Significance of the tert-Butyl Group in Medicinal
Chemistry

The para-substituted tert-butyl group is not merely a passive structural component; it is a
deliberate design element in medicinal chemistry.

» Steric Bulk: The large size of the tert-butyl group can serve as a "steric shield,” influencing
the binding orientation of a molecule within a biological target (e.g., an enzyme's active site).
It can also hinder metabolic attack at adjacent positions, thereby increasing the compound's
in vivo half-life.

 Lipophilicity: The tert-butyl group is highly lipophilic (fat-soluble). Its inclusion can significantly
increase a molecule's LogP value, which can enhance its ability to cross cell membranes.[6]
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This property is critical for oral bioavailability and CNS penetration.

o Metabolic Stability: While the methyl groups of the tert-butyl moiety can be oxidized by
cytochrome P450 enzymes, the quaternary carbon itself is metabolically stable. This makes
it a common isostere for other, more labile groups.[6]

Given these principles, 1-(4-tert-butylphenyl)-2-chloroethanone is an ideal starting material for
generating libraries of compounds for drug discovery programs, particularly in the development
of analgesics, anti-inflammatory agents, and antiallergic drugs where similar scaffolds have
proven effective.[5][7]

Safety and Handling

As with all reactive chemical intermediates, proper handling and safety precautions are
paramount. The following information is based on Globally Harmonized System (GHS)
classifications.

» Hazard Class: Corrosive.

e GHS Pictogram: GHSO05 (Corrosion).

e Hazard Statements:
o H314: Causes severe skin burns and eye damage.
o H318: Causes serious eye damage.
o H335: May cause respiratory irritation.[5]

o Precautionary Statements:

[¢]

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

o

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

o

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

o P310: Immediately call a POISON CENTER or doctor/physician.
Handling Recommendations:
o Always handle this compound inside a certified chemical fume hood.

» Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves
(e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

o Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible
materials such as strong oxidizing agents and strong bases. Recommended storage is under
an inert atmosphere at 2-8°C.[2]

Spectroscopic Data

Full characterization of 1-(4-tert-butylphenyl)-2-chloroethanone requires instrumental analysis.
While specific spectra are not reproduced here, typical analytical data can be found in public
databases and from commercial suppliers. Researchers should obtain lot-specific Certificates
of Analysis (CofA) for definitive data.

'H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a singlet for
the -CH2Cl group, and a singlet for the tert-butyl protons.

e 13C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, the -CH2Cl
carbon, and the quaternary and methyl carbons of the tert-butyl group are expected.

¢ Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and
characteristic fragmentation patterns, including isotopic peaks for the chlorine atom.

 Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=0)
stretch would be prominent.

Authoritative spectral data can be accessed through databases such as PubChem and from
the technical documentation provided by chemical suppliers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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